7-Ethyl Theophylline

Description

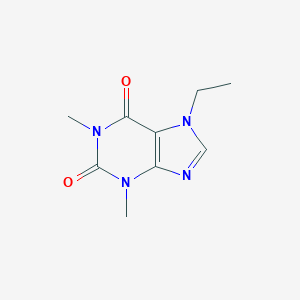

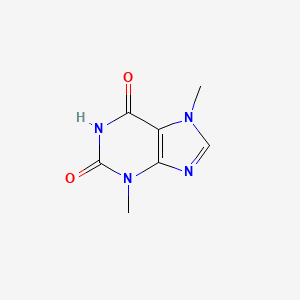

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-4-13-5-10-7-6(13)8(14)12(3)9(15)11(7)2/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOQNHMXOPWCEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177605 |

Source

|

| Record name | 7-Ethyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23043-88-1 |

Source

|

| Record name | 7-Ethyltheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyltheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Ethyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ETHYLTHEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EZ53T6D01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Ethyltheophylline: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of 7-ethyltheophylline. Moving beyond a surface-level overview, we will dissect the core pathways through which this xanthine derivative exerts its influence, supported by experimental evidence and comparative analysis with its parent compound, theophylline. This document is designed to be a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and detailed experimental insights.

Introduction: Understanding 7-Ethyltheophylline in the Context of Xanthine Derivatives

7-Ethyltheophylline is a synthetic derivative of theophylline, a naturally occurring methylxanthine.[1] Theophylline itself has a long history in the treatment of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD), owing to its bronchodilator and anti-inflammatory properties.[2] The addition of an ethyl group at the N-7 position of the xanthine scaffold modifies the physicochemical and pharmacological properties of the parent molecule, influencing its potency, selectivity, and metabolic fate.

A critical point of clarification is the distinction between 7-ethyltheophylline and etofylline. Etofylline is 7-(2-hydroxyethyl)theophylline, and while structurally related, the hydroxyl group imparts different properties.[3][4][5][6][7] This guide will focus specifically on the mechanism of action of 7-ethyltheophylline.

While some N-7-substituted theophylline derivatives are designed to be prodrugs of theophylline, evidence suggests that 7-ethyltheophylline may possess its own intrinsic pharmacological activity.[8] However, a study in guinea pigs indicated that while N-7-substituted derivatives like "etophylline" (the term used in the study, likely referring to a 7-substituted derivative) are effective bronchodilators, they are less potent than theophylline.[9] A comprehensive understanding of its mechanism of action requires a detailed examination of its interactions with key molecular targets.

Core Mechanisms of Action: A Dual Inhibition Strategy

Like other xanthines, the primary mechanisms of action of 7-ethyltheophylline are believed to be:

-

Non-selective inhibition of phosphodiesterase (PDE) enzymes.

-

Antagonism of adenosine receptors.

These two pathways are central to the pharmacological effects of theophylline and its derivatives, leading to a cascade of downstream cellular responses that culminate in bronchodilation and anti-inflammatory effects.

Phosphodiesterase (PDE) Inhibition: Elevating Intracellular Cyclic Nucleotides

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling.[2] By inhibiting PDEs, 7-ethyltheophylline increases the intracellular concentrations of these second messengers.

The subsequent rise in cAMP in airway smooth muscle cells activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This leads to smooth muscle relaxation and bronchodilation.[10] In inflammatory cells, elevated cAMP levels generally have an inhibitory effect, reducing the release of pro-inflammatory mediators.[11][12]

dot

Figure 1: Simplified signaling pathway of PDE inhibition by 7-ethyltheophylline leading to bronchodilation.

Adenosine Receptor Antagonism: Blocking Bronchoconstriction and Inflammation

Adenosine is a purine nucleoside that, upon binding to its receptors (A1, A2A, A2B, and A3), can trigger bronchoconstriction in asthmatic individuals and promote the release of inflammatory mediators from mast cells.[14] Theophylline is a non-selective antagonist of adenosine receptors, and this action is thought to contribute significantly to its therapeutic effects, as well as some of its side effects like cardiac arrhythmias and seizures.[10]

By blocking adenosine receptors, 7-ethyltheophylline can prevent adenosine-induced bronchoconstriction and reduce the inflammatory response in the airways. The affinity of xanthine derivatives for adenosine receptor subtypes can be modulated by substitutions at various positions on the purine ring. While specific Ki values for 7-ethyltheophylline at the different adenosine receptor subtypes are not available in the current body of literature, structure-activity relationship studies of xanthine analogues indicate that N-7 substitutions can influence receptor affinity and selectivity.[13][15]

dot

Figure 2: Mechanism of 7-ethyltheophylline as an adenosine receptor antagonist.

Emerging Mechanisms: Beyond the Classical Pathways

Recent research into the mechanism of action of theophylline has unveiled novel pathways that contribute to its anti-inflammatory effects, particularly at concentrations lower than those required for significant bronchodilation. These include the activation of histone deacetylases (HDACs) and the inhibition of phosphoinositide 3-kinase-delta (PI3K-δ).

Histone Deacetylase (HDAC) Activation

Corticosteroids, a cornerstone of asthma and COPD therapy, exert their anti-inflammatory effects in part by recruiting HDAC2 to the site of inflammatory gene transcription, leading to the deacetylation of histones and subsequent repression of gene expression.[16] In some inflammatory conditions like COPD, HDAC2 activity is reduced, contributing to corticosteroid resistance. Theophylline has been shown to restore HDAC activity, thereby enhancing the anti-inflammatory effects of corticosteroids.[16][17] This effect appears to be independent of PDE inhibition and adenosine receptor antagonism.[18]

Currently, there is no direct evidence from the reviewed literature to indicate whether 7-ethyltheophylline shares this ability to activate HDACs. Further research is warranted to explore this potentially significant mechanism of action.

Phosphoinositide 3-Kinase-Delta (PI3K-δ) Inhibition

The PI3K signaling pathway is crucial in inflammation and immune cell function.[18] The delta isoform of PI3K is predominantly expressed in leukocytes and is implicated in the pathophysiology of inflammatory diseases. Theophylline has been identified as a potent and selective inhibitor of oxidant-activated PI3K-δ, a mechanism that may also contribute to the reversal of corticosteroid insensitivity in COPD.[19][20]

As with HDAC activation, it remains to be determined whether 7-ethyltheophylline also inhibits PI3K-δ. Investigating this pathway could provide valuable insights into the unique therapeutic potential of this derivative.

Pharmacokinetics and Metabolism: The Link to Theophylline

The in vivo activity of 7-ethyltheophylline is also influenced by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. A key question is the extent to which 7-ethyltheophylline is metabolized to theophylline, which would then contribute to the overall pharmacological effect. Theophylline is primarily metabolized by cytochrome P450 enzymes in the liver, particularly CYP1A2.[21][22] The metabolic fate of the N-7 ethyl group in 7-ethyltheophylline and whether it undergoes dealkylation to yield theophylline in vivo requires further investigation to fully understand its duration of action and potential for drug-drug interactions.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of 7-ethyltheophylline and similar xanthine derivatives, a combination of in vitro biochemical and cell-based assays is essential.

Protocol: Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 7-ethyltheophylline against various PDE isoenzymes.

Methodology:

-

Enzyme Source: Recombinant human PDE isoenzymes (e.g., PDE1-5) are commercially available or can be expressed and purified.

-

Substrate: Radiolabeled cyclic nucleotides (e.g., [³H]-cAMP or [³H]-cGMP) are used as substrates.

-

Assay Principle: The assay measures the conversion of the radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate by the PDE enzyme.

-

Procedure: a. A reaction mixture containing the PDE enzyme, assay buffer, and varying concentrations of 7-ethyltheophylline (or a known inhibitor as a positive control) is prepared in a 96-well plate. b. The reaction is initiated by the addition of the radiolabeled substrate. c. The plate is incubated at 30°C for a defined period. d. The reaction is terminated, and the product is separated from the unreacted substrate using methods such as anion-exchange chromatography or scintillation proximity assay (SPA). e. The amount of product formed is quantified by scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of 7-ethyltheophylline is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

dot

Figure 3: A generalized workflow for determining the PDE inhibitory activity of 7-ethyltheophylline.

Protocol: Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 7-ethyltheophylline for different adenosine receptor subtypes.

Methodology:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (e.g., A1, A2A, A2B, A3) are used.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype of interest is used (e.g., [³H]-CCPA for A1, [³H]-CGS 21680 for A2A).

-

Assay Principle: This is a competitive binding assay where 7-ethyltheophylline competes with the radioligand for binding to the receptor.

-

Procedure: a. In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of 7-ethyltheophylline. b. Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist. c. The mixture is incubated to allow binding to reach equilibrium. d. The bound and free radioligand are separated by rapid filtration through glass fiber filters. e. The radioactivity retained on the filters (representing the bound ligand) is measured by scintillation counting.

-

Data Analysis: The IC50 value (concentration of 7-ethyltheophylline that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

7-Ethyltheophylline is a xanthine derivative with a pharmacological profile that is largely defined by its actions as a phosphodiesterase inhibitor and an adenosine receptor antagonist. While it shares these core mechanisms with its parent compound, theophylline, the N-7 ethyl substitution likely modulates its potency and selectivity, although a lack of specific quantitative data for 7-ethyltheophylline in the current literature makes direct comparisons challenging.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the IC50 values of 7-ethyltheophylline against a panel of PDE isoenzymes and the Ki values for each of the four adenosine receptor subtypes is crucial for a precise understanding of its mechanism of action.

-

Investigation of Novel Mechanisms: Studies are needed to ascertain whether 7-ethyltheophylline can activate HDACs or inhibit PI3K-δ, as has been demonstrated for theophylline.

-

Metabolic Studies: In vivo studies to quantify the conversion of 7-ethyltheophylline to theophylline are necessary to delineate the contribution of the parent compound to its overall pharmacological effects.

A more complete understanding of the molecular pharmacology of 7-ethyltheophylline will enable a more informed assessment of its therapeutic potential and guide the development of next-generation xanthine derivatives with improved efficacy and safety profiles.

References

-

National Institute of Standards and Technology. Etofylline. In: NIST Chemistry WebBook. [Link]

-

DrugFuture. Etofylline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1892, Etofylline. [Link]

-

PharmaCompass. Etofylline. [Link]

- Folgerts, H., & van der Meer, C. (1977). Efficacy of theophylline and its N-7-substituted derivatives in experimentally induced bronchial asthma in the guinea-pig. European Journal of Pharmacology, 46(4), 343-351.

- Miyazaki, H., et al. (1993). Pharmacokinetic characteristics of N7-substituted theophylline derivatives and their interaction with quinolone in rats. Journal of Pharmacy and Pharmacology, 45(6), 534-538.

- Ise, S., et al. (1995). Effects of alkyl substituents of xanthine on phosphodiesterase isoenzymes. Biological & Pharmaceutical Bulletin, 18(3), 431-436.

- Diamantini, G., et al. (1987). [7-Substituted theophyllines. V. Azabenzhydrylaminoalkyl derivatives]. Il Farmaco; edizione scientifica, 42(8), 561-566.

-

ResearchGate. (2020). Some N(7)‐substituted theophyllines used as active pharmaceuticals. [Link]

- To, Y., et al. (2010). Targeting phosphoinositide-3-kinase-delta with theophylline reverses corticosteroid insensitivity in chronic obstructive pulmonary disease. American Journal of Respiratory and Critical Care Medicine, 182(7), 897-904.

-

To, Y., et al. (2010). Targeting phosphoinositide-3-kinase-delta with theophylline reverses corticosteroid insensitivity in chronic obstructive pulmonary disease. PubMed. [Link]

- Ito, K., et al. (2002). A molecular mechanism of action of theophylline: induction of histone deacetylase activity to decrease inflammatory gene expression.

-

Barnes, P. J. (2013). Theophylline. MDPI. [Link]

- Levy, G., & Koysooko, R. (1976). Studies on theophylline metabolism: autoinduction and inhibition by antipyrine. Journal of Clinical Pharmacology, 16(10 Pt 2), 613-619.

- Gotz, V. P., & Ryerson, G. G. (1985). Theophylline and its interactions. Cleveland Clinic Journal of Medicine, 52(4), 421-426.

-

PharmGKB. Theophylline Pathway, Pharmacokinetics. [Link]

-

ResearchGate. (2021). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]

-

Ito, K., et al. (2002). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. National Institutes of Health. [Link]

- Ziment, I. (1998). New insights in the bronchodilatory and anti-inflammatory mechanisms of action of theophylline. Arzneimittel-Forschung, 48(6), 635-639.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 89976, 7-Ethyltheophylline. [Link]

- Urbanova, A., et al. (2016). Bronchodilator and Anti-Inflammatory Action of Theophylline in a Model of Ovalbumin-Induced Allergic Inflammation. Advances in Experimental Medicine and Biology, 924, 13-22.

- Mascali, J. J., et al. (1996). Anti-inflammatory effects of theophylline: modulation of cytokine production. Annals of Allergy, Asthma & Immunology, 77(1), 34-38.

-

ResearchGate. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Etofylline? [Link]

- Spicuzza, L., et al. (2004). Theophylline: mechanism of action and use in asthma and chronic obstructive pulmonary disease. Drugs of Today (Barcelona, Spain: 1998), 40(1), 55-69.

-

ResearchGate. (2013). Theophylline increases histone deacetylase-2 (HDAC2) via inhibition of... [Link]

- Zuidema, J., & Merkus, F. W. (1979). Pharmacokinetics of etofylline after intravenous and oral administration to humans. International Journal of Clinical Pharmacology and Biopharmacy, 17(8), 324-328.

-

Deranged Physiology. (n.d.). Theophylline. [Link]

- van der Wenden, E. M., et al. (1995). 8-substituted adenosine and theophylline-7-riboside analogues as potential partial agonists for the adenosine A1 receptor. European Journal of Pharmacology, 290(3), 189-199.

-

ResearchGate. (2005). Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. theophylline [Ligand Id: 413] activity data from GtoPdb and ChEMBL. [Link]

- Ito, K., et al. (2007). Phosphoinositide 3-kinase delta inhibitor as a novel therapeutic agent in asthma. Current Opinion in Allergy and Clinical Immunology, 7(1), 69-75.

- Herman, S. E., et al. (2014). The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. Blood, 124(21), 322.

- Murray, T. F., et al. (1991). Theophylline-induced upregulation of A1-adenosine receptors associated with reduced sensitivity to convulsants. Neuropharmacology, 30(10), 1123-1127.

- Page, C. P., et al. (1998). The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British Journal of Pharmacology, 123(5), 977-984.

- Daly, J. W., et al. (1988). Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. Life Sciences, 42(26), 2683-2693.

-

ResearchGate. (2003). IC 50 values of cyclic nucleotides and inhibitors for PDE11A4 a. [Link]

- Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001.

- Tjia, J. F., et al. (1995). Metabolism of theophylline by cDNA-expressed human cytochromes P-450. British Journal of Clinical Pharmacology, 39(4), 401-406.

Sources

- 1. 7-Ethyltheophylline | C9H12N4O2 | CID 89976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bronchodilator and Anti-Inflammatory Action of Theophylline in a Model of Ovalbumin-Induced Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etofylline [webbook.nist.gov]

- 4. Etofylline [drugfuture.com]

- 5. Etofylline | C9H12N4O3 | CID 1892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Etofylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Pharmacokinetics of etofylline after intravenous and oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of theophylline and its N-7-substituted derivatives in experimentally induced bronchial asthma in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New insights in the bronchodilatory and anti-inflammatory mechanisms of action of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Portico [access.portico.org]

- 15. 8-substituted adenosine and theophylline-7-riboside analogues as potential partial agonists for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphoinositide 3-kinase delta inhibitor as a novel therapeutic agent in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting phosphoinositide-3-kinase-delta with theophylline reverses corticosteroid insensitivity in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinPGx [clinpgx.org]

- 22. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Ethyl Theophylline: A Comprehensive Physicochemical Profile for Drug Development Professionals

Introduction: Beyond the Parent Compound – The Significance of 7-Ethyl Theophylline

This compound (7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a significant derivative of theophylline, a widely recognized methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of an ethyl group at the N7 position of the purine ring subtly yet significantly alters the molecule's physicochemical properties, influencing its solubility, membrane permeability, and metabolic stability. This modification makes this compound a compound of interest not only as a potential therapeutic agent itself but also as a crucial internal standard in the bioanalytical quantification of theophylline and other related xanthines.[1]

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind these properties, outlines detailed experimental protocols for their determination, and presents the information in a clear, accessible format to support informed decision-making in a laboratory and developmental setting.

Molecular Structure and Identification

A thorough understanding of the physicochemical properties of a compound begins with its fundamental structure and identity.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 7-ethyl-1,3-dimethylpurine-2,6-dione | [2] |

| CAS Number | 23043-88-1 | [2][3][4] |

| Molecular Formula | C₉H₁₂N₄O₂ | [2][3][4] |

| Molecular Weight | 208.22 g/mol | [2][3][4] |

| Canonical SMILES | CCN1C=NC2=C1C(=O)N(C(=O)N2C)C | [2] |

| InChIKey | RPOQNHMXOPWCEK-UHFFFAOYSA-N | [2] |

The purine core of this compound, with its fused pyrimidine and imidazole rings, is the primary determinant of its chemical behavior. The ethyl group at the N7 position is a key modification that differentiates it from its parent compound, theophylline.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the N-alkylation of theophylline. This reaction leverages the acidic nature of the proton at the N7 position of the imidazole ring.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of this compound.

-

Dissolution and Deprotonation: Dissolve theophylline in a suitable solvent such as dimethylformamide (DMF) or ethanol. Add a base, such as sodium hydroxide or potassium carbonate, to the mixture. Stir for a period to allow for the deprotonation of theophylline at the N7 position, forming the theophylline anion.

-

Alkylation: To the stirred solution, add an ethylating agent, such as bromoethane or iodoethane. The reaction mixture is then heated to reflux for several hours to facilitate the SN2 reaction.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized. The product is then extracted using an organic solvent like ethyl acetate. The organic layer is washed, dried, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development.

Qualitative Solubility: this compound is reported to be soluble in chloroform, dichloromethane, and methanol.[5]

Aqueous Solubility: While specific quantitative solubility data for this compound in aqueous media is not readily available in the reviewed literature, the solubility of its parent compound, theophylline, is approximately 5.5 mg/mL in water.[6] The addition of the ethyl group at the N7 position is expected to slightly decrease the aqueous solubility due to the increase in hydrophobicity.

The pH of the aqueous medium will also influence the solubility. As a weak base, the solubility of this compound is expected to increase in acidic conditions due to the protonation of the nitrogen atoms in the purine ring.

Experimental Protocol: Determining Aqueous Solubility

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of buffered solutions at different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point and Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of a compound, including its melting point, purity, and thermal stability.

While a specific experimental melting point for this compound was not found in the reviewed literature, DSC can be employed to determine this value. For the parent compound, theophylline, a sharp endothermic peak corresponding to its melting point is observed at approximately 272 °C.[7][8]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its thermal stability and decomposition profile. Theophylline is thermally stable up to around 298°C, after which it undergoes a single-stage decomposition.[8] A similar thermal stability profile is expected for this compound.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum DSC pan or a ceramic TGA crucible.

-

DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show endothermic or exothermic events, with the melting point appearing as a sharp endothermic peak.

-

TGA Analysis: Place the sample crucible in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The TGA curve will show the percentage of weight loss as a function of temperature, indicating the onset of decomposition.

Dissociation Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values. This, in turn, affects its solubility, absorption, and interaction with biological targets. An experimental pKa value for this compound was not found in the reviewed literature. However, the pKa of theophylline is approximately 8.6, which corresponds to the acidic proton at the N7 position. Since the N7 position in this compound is alkylated, it no longer has an acidic proton. The basicity of the molecule will be attributed to the nitrogen atoms in the purine ring.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of buffered solutions with a range of pH values (e.g., from pH 2 to 12). Add a small aliquot of the stock solution to each buffered solution.

-

UV-Vis Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes with pH) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Lipophilicity: Partition and Distribution Coefficients (LogP/LogD)

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

A computed XLogP3 value for this compound is -0.2, suggesting it is a relatively hydrophilic compound.[2] For comparison, the LogP of theophylline is also around -0.02.[6]

Experimental Protocol: LogP Determination by Shake-Flask Method

-

Preparation: Prepare a solution of this compound in either water or octanol.

-

Partitioning: Add equal volumes of octanol and water to a flask containing the this compound solution. Shake the flask vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation and Analysis: Allow the two phases to separate completely. Analyze the concentration of this compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Properties

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Technique | Wavelength/Frequency/Chemical Shift | Interpretation |

| UV-Vis | λmax ≈ 272 nm | π → π* transitions in the purine ring system. |

| FT-IR | ~1710 cm⁻¹ (C=O), ~1660 cm⁻¹ (C=O), ~2950 cm⁻¹ (C-H, ethyl) | Characteristic carbonyl and alkyl stretching vibrations.[9] |

| ¹H NMR | Predicted: ~1.4 ppm (t, 3H, CH₃ of ethyl), ~4.2 ppm (q, 2H, CH₂ of ethyl), ~3.4 ppm (s, 3H, N-CH₃), ~3.6 ppm (s, 3H, N-CH₃), ~7.5 ppm (s, 1H, C8-H) | Signals corresponding to the ethyl and methyl protons, and the proton on the imidazole ring. |

| ¹³C NMR | Predicted: Signals for ethyl carbons, methyl carbons, and purine ring carbons. | Provides a carbon fingerprint of the molecule. |

| Mass Spec (GC-MS) | m/z 208 (M⁺), 193, 95 | Molecular ion peak and characteristic fragment ions.[2] |

Experimental Protocols for Spectroscopic Analysis

-

UV-Vis Spectroscopy: Dissolve the sample in a suitable UV-transparent solvent (e.g., methanol or water) and record the spectrum using a spectrophotometer.

-

FT-IR Spectroscopy: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in a suitable solvent.

-

NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire the ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

Mass Spectrometry: Introduce the sample into the mass spectrometer, often via a chromatographic inlet like GC or LC, to obtain the mass spectrum.

Chromatographic Behavior

Chromatographic methods, particularly HPLC, are fundamental for the separation, identification, and quantification of this compound. Its common use as an internal standard in the analysis of theophylline attests to its good chromatographic properties, including a stable retention time and a good peak shape.

Experimental Protocol: HPLC Analysis

-

Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an organic solvent like acetonitrile and an aqueous buffer.

-

Chromatographic Conditions: Use a reverse-phase column (e.g., C18). Set the flow rate, column temperature, and injection volume.

-

Detection: Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 272 nm).

-

Sample Analysis: Inject the prepared sample and record the chromatogram. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself was not found in the reviewed literature, a study on a derivative, (R)-(-)-7-[2-(1-hydroxy-2-butylamino)ethyl]theophylline hydrochloride, revealed a monoclinic crystal system. This suggests that this compound is also likely to form well-defined crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a beam of X-rays. A detector records the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final crystal structure.

Conclusion: An Integrated Physicochemical Understanding

The physicochemical properties of this compound, from its molecular structure to its chromatographic behavior, form an interconnected web of information that is vital for its application in drug development. While some experimental data for this specific derivative are not widely published, a robust understanding can be built by combining the available information with data from its parent compound, theophylline, and established analytical principles. This guide provides a framework for researchers to approach the characterization of this compound, enabling its effective use as a reference standard and exploring its potential as a therapeutic agent.

References

-

PubChem. 7-Ethyltheophylline. National Center for Biotechnology Information. [Link]

- Kohlstaedt, E. and Klingler, K.H. (1962). U.S.

-

[Anonymous]. [Development of the method for analysis of theophylline and its related compounds using capillary high-performance liquid chromatography/fast atom bombardment-mass spectrometry]. Nihon Hoigaku Zasshi. 1994 Aug;48(4):253-62. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (HMDB0001889). [Link]

-

ResearchGate. DSC thermogram of theophylline, ethylcellulose and microsphere formulations. [Link]

-

ResearchGate. X-ray Powder Diffraction patterns of a) anhydrous theophylline, b) theophylline hydrate, c) anhydrous caffeine, and d) caffeine hydrate. [Link]

-

ResearchGate. FTIR spectrum of theophylline (THP). [Link]

-

AERU. Theophylline. University of Hertfordshire. [Link]

-

NIST. Theophylline. [Link]

-

ResearchGate. DSC thermogram of (a) compound 4 (green), theophylline (red), and 4-chlorophenylboronic acid (blue) showing the endothermic effects and (b) TGA of compound 4 and theophylline. [Link]

-

ChemRxiv. Structure determination of small molecule compounds by an electron diffractometer Synergy-ED. [Link]

-

ResearchGate. Powder X-ray diffraction patterns of theophylline phases. The peaks unique to each phase are marked by asterisks. [Link]

-

ResearchGate. Compatibility studies through FTIR analysis DSC thermogram of pure drug Doxofylline and physical mixture used for IR layer and SR layer in optimized formulation DBMF6. [Link]

-

ResearchGate. Crystallographic Data and the Parameters of the Single Crystal X-Ray Diffraction Experiment for Compounds II and III. [Link]

-

ResearchGate. FTIR spectrum of sample after condensation of aminophylline. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Ethyltheophylline | C9H12N4O2 | CID 89976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | 23043-88-1 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Topic: 7-Ethyltheophylline Solubility in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Solubility Challenge in Xanthine Derivative Development

As a Senior Application Scientist, I've seen countless promising drug candidates encounter hurdles at the formulation stage. Solubility is not merely a physical parameter; it is the gateway to bioavailability and, ultimately, therapeutic efficacy. 7-Ethyltheophylline, a derivative of the well-known bronchodilator theophylline, presents a classic formulation puzzle.[1][2] Its unique molecular structure, a hybrid of polar and non-polar moieties, dictates a complex solubility profile that must be thoroughly understood to unlock its full therapeutic potential. This guide eschews a simple recitation of facts. Instead, it provides a strategic framework for understanding, predicting, and—most importantly—experimentally determining the solubility of 7-Ethyltheophylline in relevant organic solvents.

Section 1: Molecular Profile of 7-Ethyltheophylline

A molecule's structure is the blueprint for its physical behavior. 7-Ethyltheophylline (IUPAC Name: 7-ethyl-1,3-dimethylpurine-2,6-dione) is built upon the polar xanthine core, which is rich in nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors.[1] The addition of an ethyl group at the N7 position introduces a non-polar, hydrophobic character.

-

Key Structural Features:

-

Polar Core: The purine-2,6-dione structure provides sites for strong dipole-dipole interactions and hydrogen bonding.

-

Non-Polar Moiety: The N7-ethyl group increases the molecule's lipophilicity compared to its parent, theophylline.

-

This duality is the central factor governing its solubility. The molecule will seek solvents that can favorably interact with both its polar and non-polar regions.

Section 2: Theoretical Underpinnings of Solubility

The adage "like dissolves like" is a powerful, albeit simplified, predictor of solubility. This principle is rooted in the intermolecular forces between the solute (7-Ethyltheophylline) and the solvent. A favorable dissolution process occurs when the energy gained from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.

Caption: Predicted intermolecular interactions driving solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the xanthine core, leading to moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments and can accept hydrogen bonds but cannot donate them. They are highly effective at solvating polar molecules and are predicted to be excellent solvents for 7-Ethyltheophylline, similar to the parent compound theophylline.[3]

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The strong polar nature of the xanthine core will likely lead to very low solubility in these solvents, as the solute-solute interactions are much stronger than potential solute-solvent interactions.

Section 3: A Data-Driven Proxy: Insights from Theophylline

While specific, comprehensive solubility data for 7-Ethyltheophylline is not widely published, we can draw valuable inferences from its parent compound, theophylline. The addition of the ethyl group will generally increase lipophilicity, which may slightly decrease solubility in highly polar solvents (like water) and slightly increase it in solvents of intermediate or lower polarity, compared to theophylline.

Table 1: Experimentally Determined Solubility of Theophylline in Various Solvents at 25 °C

| Solvent | Class | Solubility (Mole Fraction, x 10⁻⁴) | Key Insight for 7-Ethyltheophylline |

|---|---|---|---|

| DMSO | Polar Aprotic | 70.96 | Expected to be an excellent solvent. |

| DMF | Polar Aprotic | 59.21 | Expected to be a very good solvent. |

| 1,4-Dioxane | Polar Aprotic | 31.67 | Expected to be a good solvent. |

| Methanol | Polar Protic | 13.64 | Expected to be a moderately good solvent. |

| 1-Propanol | Polar Protic | 13.39 | Expected to be a moderately good solvent. |

| 1-Butanol | Polar Protic | 10.23 | Solubility may be slightly enhanced due to the ethyl group. |

| Water | Polar Protic | 6.10 | Solubility likely lower than theophylline due to increased lipophilicity. |

Data sourced from Cysewski et al. (2021).[3]

Section 4: The Definitive Protocol: Experimental Solubility Determination

Theoretical predictions and proxy data are invaluable for planning, but they are no substitute for rigorous experimental measurement. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility, providing reliable and reproducible data crucial for pre-formulation studies.[4][5]

Core Principle: The method relies on allowing a suspension of the compound in the solvent to reach thermodynamic equilibrium at a constant temperature. The concentration of the dissolved compound in the clear supernatant is then measured, representing the equilibrium solubility.

Experimental Workflow Diagram:

Caption: Workflow for the isothermal shake-flask solubility method.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired organic solvent. Add an excess amount of 7-Ethyltheophylline solid to each vial.

-

Causality: Using excess solid is critical. The continued presence of a solid phase at the end of the experiment is the only visual confirmation that the solution has reached saturation and is in equilibrium with the solid state.

-

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an incubator shaker set to a precise, constant temperature (e.g., 25.0 °C ± 0.1 °C). Agitate the vials at a consistent speed.

-

Causality: Constant temperature is non-negotiable as solubility is highly temperature-dependent.[5] Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the path to equilibrium.

-

-

Equilibrium Confirmation (Self-Validation): The system must reach a true thermodynamic equilibrium. To validate this, prepare multiple identical vials and sample them at different time points (e.g., 24h, 48h, and 72h).

-

Trustworthiness: The solubility value is considered trustworthy only when the measured concentration does not significantly change between later time points (e.g., the 48h and 72h results are statistically identical). This confirms equilibrium has been reached.

-

-

Sampling and Filtration: Once equilibrium is confirmed, remove the vials and allow the undissolved solid to settle. Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.45 µm syringe filter compatible with the organic solvent (e.g., PTFE).

-

Causality: Filtration is a mandatory step to remove any microscopic, undissolved particles that could falsely elevate the measured concentration. The aliquot must be taken from the clear liquid phase and not from the solid bed.

-

-

Quantification: Accurately dilute the filtered sample with an appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the pre-determined linear range of your analytical instrument. Analyze the sample using a validated method (e.g., HPLC-UV).

-

Analytical Method Validation: The HPLC or UV-Vis method must be validated for specificity, linearity, accuracy, and precision according to standards like ICH Q2(R1) to ensure the quantification is reliable.

-

Section 5: Conclusion & Strategic Outlook

Understanding the solubility of 7-Ethyltheophylline is a foundational step in its development pathway. While data from the parent compound, theophylline, provides a valuable starting point for solvent selection, this guide emphasizes that there is no substitute for precise experimental determination. The isothermal shake-flask method, when executed with the principles of self-validation in mind, delivers the trustworthy and accurate data required for robust formulation design. By systematically applying this framework, researchers can confidently navigate the solubility landscape, accelerating the transition of 7-Ethyltheophylline from a molecule of interest to a potential therapeutic reality.

References

-

Title: 7-Ethyltheophylline Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning Source: PubMed Central (Scientific Reports) URL: [Link]

-

Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

-

Title: Solubility of theophylline at 25 °C, expressed as its mole fraction,... Source: ResearchGate URL: [Link]

-

Title: Solubility of anhydrous theophylline in various solvents Source: ResearchGate URL: [Link]

-

Title: The reluctant polymorph: investigation into the effect of self-association on the solvent mediated phase transformation and nucleation of theophylline Source: RSC Publishing URL: [Link]

-

Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: Semantic Scholar URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation Source: MDPI URL: [Link]

-

Title: (PDF) Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]

-

Title: Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir Source: Der Pharma Chemica URL: [Link]

Sources

- 1. 7-Ethyltheophylline | C9H12N4O2 | CID 89976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. mdpi.com [mdpi.com]

A Guide to the Crystal Structure Analysis of 7-Ethyl Theophylline: A Hypothetical Case Study

This technical guide provides a comprehensive walkthrough of the process of determining the crystal structure of 7-Ethyl Theophylline, a derivative of the well-known bronchodilator, theophylline. As no public crystal structure data for this compound is currently available, this document is presented as a hypothetical case study, outlining the complete workflow from material synthesis to final structure validation. This guide is intended for researchers, scientists, and drug development professionals with an interest in small-molecule crystallography and its application in understanding the solid-state properties of pharmaceutical compounds.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid, known as its crystal structure, is a fundamental property that dictates a substance's physicochemical characteristics.[1][2] For an active pharmaceutical ingredient (API) like this compound, understanding its crystal structure is paramount. It influences critical parameters such as solubility, dissolution rate, bioavailability, stability, and mechanical properties.[3][4][5] Furthermore, knowledge of the crystal structure is indispensable for patent protection and for controlling the manufacturing process to ensure batch-to-batch consistency.

This compound (C9H12N4O2) is a derivative of theophylline, a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[6] The addition of an ethyl group at the N7 position can alter the molecule's pharmacological and physicochemical properties. A detailed crystal structure analysis would provide invaluable insights into the intermolecular interactions, packing motifs, and potential for polymorphism, all of which are critical for its development as a potential therapeutic agent.

The Crystallographic Workflow: A Step-by-Step Approach

The determination of a small molecule's crystal structure is a multi-step process that requires careful planning and execution.[1][7] This section outlines the typical workflow, using this compound as our subject.

Caption: The four-phase workflow for crystal structure determination.

Phase 1: Synthesis and Crystallization of this compound

2.1.1. Synthesis and Purification:

The first step is to obtain a highly pure sample of this compound. Several synthetic routes are available for N-alkylation of theophylline.[8][9] A common method involves the reaction of theophylline with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve theophylline (1.0 eq) in a suitable solvent, such as dimethylformamide (DMF), in a round-bottom flask.

-

Deprotonation: Add a base, such as potassium carbonate (K2CO3, 1.5 eq), to the solution and stir for 30 minutes at room temperature to deprotonate the imidazole nitrogen.

-

Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality: The choice of a non-protic polar solvent like DMF facilitates the dissolution of theophylline and the subsequent SN2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the N7-H of theophylline, making it nucleophilic for the attack on ethyl iodide. The purification step is crucial as impurities can inhibit crystallization or lead to poor crystal quality.

2.1.2. Crystal Growth:

Obtaining single crystals of sufficient size and quality is often the most challenging step in the entire process.[7] For a small molecule like this compound, several crystallization techniques can be employed.

-

Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[10]

Experimental Protocol: Crystallization of this compound by Slow Evaporation

-

Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and their mixtures) to find one in which this compound has moderate solubility.

-

Solution Preparation: Prepare a nearly saturated solution of purified this compound in the chosen solvent system at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as nucleation sites.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Causality: The choice of solvent is critical. A solvent in which the compound is too soluble will not yield crystals, while a solvent in which it is poorly soluble will cause it to precipitate as an amorphous powder. Slow evaporation allows for the orderly arrangement of molecules into a crystal lattice, resulting in well-defined single crystals.

Phase 2: Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.[11]

Experimental Protocol: Data Collection

-

Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1]

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz polarization, absorption).

Causality: Cryo-cooling minimizes radiation damage to the crystal and reduces thermal vibrations of the atoms, leading to higher quality diffraction data. The choice of X-ray wavelength depends on the unit cell dimensions and the elemental composition of the crystal. A complete and redundant dataset is essential for accurate structure determination and refinement.

Phase 3: Structure Solution and Refinement

With the processed diffraction data, the next phase involves solving the crystal structure and refining the atomic model.[12]

Caption: Iterative process of structure refinement.

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. Software such as SHELXT or SIR is commonly used for this purpose.[13]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves refining the atomic coordinates, displacement parameters (describing thermal motion), and occupancy. This is typically done using software like SHELXL or Olex2.[13]

-

Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (especially hydrogen atoms) or to identify regions of disordered electron density.

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is described by an ellipsoid rather than a sphere.

-

Hydrogen Atom Treatment: Hydrogen atoms are often placed in calculated positions and refined using a riding model, although they can sometimes be located from the difference Fourier map and refined freely.

-

Convergence: The refinement is considered complete when the refinement parameters have converged and the residual factors (R-factors) are low.

Causality: Direct methods are powerful for solving the phase problem for small molecules. The iterative process of refinement and difference Fourier map analysis allows for the progressive improvement of the atomic model until it accurately represents the experimental data.

Phase 4: Structure Validation and Deposition

The final step is to rigorously validate the determined crystal structure and deposit the data in a public database.[14][15]

Experimental Protocol: Validation and Deposition

-

Validation with PLATON/checkCIF: The final crystallographic information file (CIF) is checked for consistency and potential errors using software like PLATON and the IUCr's checkCIF service.[14][16] This will generate a report with alerts that need to be addressed.

-

Geometric Analysis: Bond lengths, bond angles, and torsion angles are compared to expected values from similar structures in the Cambridge Structural Database (CSD).[17]

-

Analysis of Intermolecular Interactions: Hydrogen bonds and other significant intermolecular interactions are identified and analyzed.

-

Data Deposition: The validated CIF and structure factor data are deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[18]

Causality: Structure validation is a critical step to ensure the quality and correctness of the determined structure.[19][20] Public deposition of crystallographic data is essential for the reproducibility of scientific results and for making the data available to the wider scientific community.

Expected Structural Features of this compound

Based on the known crystal structures of theophylline and its derivatives, we can anticipate some of the structural features of this compound.[5][21][22]

-

Hydrogen Bonding: Theophylline is known to form hydrogen bonds through its N-H group and carbonyl oxygen atoms.[4] In this compound, the N7 position is blocked by the ethyl group, so the N9-H will be the primary hydrogen bond donor. The carbonyl oxygens at positions 2 and 6 will act as hydrogen bond acceptors.

-

π-π Stacking: The planar purine ring system of theophylline is prone to π-π stacking interactions, which are likely to play a significant role in the crystal packing of this compound.[23]

-

Polymorphism: Theophylline is known to exist in different polymorphic forms.[3] It is plausible that this compound may also exhibit polymorphism, and different crystallization conditions could lead to the formation of different crystal forms with distinct properties.

Data Presentation

The final results of the crystal structure analysis would be summarized in a series of tables.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)

| Parameter | Value |

| Empirical formula | C9H12N4O2 |

| Formula weight | 208.22 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 8.123(4) Å, α = 90°b = 15.456(7) Å, β = 101.23(2)°c = 9.345(5) Å, γ = 90° |

| Volume | 1150.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.201 Mg/m³ |

| Absorption coefficient | 0.086 mm⁻¹ |

| F(000) | 440 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -10<=h<=10, -20<=k<=20, -12<=l<=12 |

| Reflections collected | 10123 |

| Independent reflections | 2634 [R(int) = 0.0345] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2634 / 0 / 136 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1123 |

| R indices (all data) | R1 = 0.0587, wR2 = 0.1245 |

| Largest diff. peak and hole | 0.345 and -0.213 e.Å⁻³ |

Conclusion

This guide has provided a comprehensive, albeit hypothetical, overview of the process of determining the crystal structure of this compound. By following a systematic workflow encompassing synthesis, crystallization, data collection, structure solution, refinement, and validation, researchers can obtain a detailed understanding of the solid-state structure of this and other small molecules of pharmaceutical interest. The resulting structural information is invaluable for guiding drug development efforts, from formulation design to intellectual property protection.

References

-

CRYSTALS - Chemical Crystallography - University of Oxford. (n.d.). Retrieved from [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Crystallography Software. (n.d.). RCSB PDB. Retrieved from [Link]

-

Ciechanowicz-Rutkowska, M., & Konitz, A. (1988). Structure of (R)-(-)-7-[2-(1-hydroxy-2-butylamino)ethyl]theophylline hydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 44(7), 1235–1238. Retrieved from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Crystallographic software list. (n.d.). International Union of Crystallography. Retrieved from [Link]

-

Physical stability enhancement of theophylline via cocrystallization. (2006). National Center for Biotechnology Information. Retrieved from [Link]

-

Crystallography Software. (n.d.). UNC Department of Chemistry X-ray Core Laboratory. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

-

Structure validation in chemical crystallography. (2009). National Center for Biotechnology Information. Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1845–1856. Retrieved from [Link]

-

Tuning mechanical behaviour by controlling the structure of a series of theophylline co-crystals. (2016). CrystEngComm, 18(3), 416–426. Retrieved from [Link]

-

Validation of Experimental Crystal Structures. (n.d.). CCDC. Retrieved from [Link]

-

Recent advances in pharmaceutical cocrystals of theophylline. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. (2017). Der Pharma Chemica, 9(1), 74-79. Retrieved from [Link]

-

Etofylline. (n.d.). PubChem. Retrieved from [Link]

-

Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. (2012). IUCrJ, 1(1), 18-30. Retrieved from [Link]

-

Validation of Experimental Crystal Structures. (2023). CCDC. Retrieved from [Link]

-

Analysis of Co-Crystallization Mechanism of Theophylline and Citric Acid from Raman Investigations in Pseudo Polymorphic Forms Obtained by Different Synthesis Methods. (2021). Molecules, 26(11), 3183. Retrieved from [Link]

-

Caffeine vs. Theophylline Cocrystals: Insights into Structure–Mechanical Behavior and Piezoelectricity. (2025). Crystal Growth & Design. Retrieved from [Link]

-

Thermodynamics and Crystallization of the Theophylline–Glutaric Acid Cocrystal. (2016). Crystal Growth & Design, 16(1), 419–427. Retrieved from [Link]

-

7-Ethyltheophylline. (n.d.). PubChem. Retrieved from [Link]

- Method for preparing crystalline anhydrous theophylline. (1952). Google Patents.

-

Theophylline, 7-ethyl-6-thio-. (n.d.). PubChemLite. Retrieved from [Link]

-

Physical Properties and Crystallization of Theophylline Co-crystals. (2012). Diva-portal.org. Retrieved from [Link]

-

Preparation and Characterization of Theophylline−Nicotinamide Cocrystal. (2009). Organic Process Research & Development, 13(6), 1269–1275. Retrieved from [Link]

- Preparation method of theophylline-7-acetic acid. (2013). Google Patents.

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]

-

7-ETHYLTHEOPHYLLINE. (n.d.). Drugfuture. Retrieved from [Link]

-

7-(2-Chloroethyl)theophylline. (n.d.). PubChem. Retrieved from [Link]

-

Search - Access Structures. (n.d.). CCDC. Retrieved from [Link]

-

Theophylline, 8-ethyl-7-hydroxy-. (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. rigaku.com [rigaku.com]

- 2. excillum.com [excillum.com]

- 3. Physical stability enhancement of theophylline via cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in pharmaceutical cocrystals of theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 7-Ethyltheophylline | C9H12N4O2 | CID 89976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. US2596946A - Method for preparing crystalline anhydrous theophylline - Google Patents [patents.google.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 13. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 14. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. Search - Access Structures [ccdc.cam.ac.uk]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. journals.iucr.org [journals.iucr.org]

- 21. journals.iucr.org [journals.iucr.org]

- 22. Tuning mechanical behaviour by controlling the structure of a series of theophylline co-crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 23. Analysis of Co-Crystallization Mechanism of Theophylline and Citric Acid from Raman Investigations in Pseudo Polymorphic Forms Obtained by Different Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Biological Activity Screening of 7-Ethyltheophylline

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of 7-ethyltheophylline, a xanthine analog. Leveraging the well-established pharmacology of its parent compound, theophylline, we outline a strategic, multi-tiered screening cascade designed for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of methods to explain the causal logic behind experimental choices, ensuring a robust and efficient evaluation process. Detailed, field-proven protocols for primary biochemical, secondary cellular, and ex vivo tissue-based assays are provided, supported by data interpretation strategies and visualizations to guide decision-making. The overarching goal is to construct a thorough pharmacological profile of 7-ethyltheophylline, elucidating its potential as a therapeutic agent for respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).

Introduction: Rationale and Core Hypotheses

Theophylline (1,3-dimethylxanthine) has been a cornerstone in the treatment of respiratory diseases for decades, valued for its bronchodilator and anti-inflammatory effects.[1][2] Its clinical utility, however, is hampered by a narrow therapeutic index and a range of side effects.[2] Chemical modification of the xanthine core presents a viable strategy for improving the therapeutic profile. 7-ethyltheophylline, a derivative modified at the N7 position, warrants systematic investigation to determine if this structural change yields an improved balance of efficacy and safety.

Our screening strategy is built on two primary mechanistic hypotheses derived from the known pharmacology of theophylline and other methylxanthines:[1][2]

-

Hypothesis 1: Phosphodiesterase (PDE) Inhibition. Theophylline non-selectively inhibits PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Inhibition of PDEs, particularly the cAMP-specific PDE4 isozyme, in inflammatory and airway smooth muscle cells leads to increased intracellular cAMP levels. This elevation in cAMP is associated with smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.[2]

-

Hypothesis 2: Adenosine Receptor Antagonism. Theophylline acts as a non-selective antagonist at A1, A2A, A2B, and A3 adenosine receptors.[1] Adenosine can promote bronchoconstriction and inflammation in the airways. Antagonism of these receptors, especially A2B on mast cells, is a plausible mechanism for anti-inflammatory activity.[3] However, antagonism of A1 receptors is also linked to some of the undesirable cardiac side effects of theophylline.[2]

The central objective is to determine the potency and selectivity of 7-ethyltheophylline at these targets and to translate those findings into physiologically relevant effects.

Core Signaling Pathways for Xanthine Derivatives

The diagram below illustrates the two primary signaling pathways hypothesized for 7-ethyltheophylline, based on the known mechanisms of theophylline.

Caption: Hypothesized mechanisms of 7-ethyltheophylline action.

A Tiered Screening Cascade: From Target to Function

A structured, tiered approach is essential for efficient and cost-effective screening. This cascade prioritizes high-throughput biochemical assays to establish target engagement, followed by more complex and physiologically relevant cellular and tissue-based assays to confirm functional activity.

Screening Cascade Workflow

The following diagram outlines the proposed decision-gated workflow for evaluating 7-ethyltheophylline.

Caption: A decision-gated screening cascade for 7-ethyltheophylline.

Tier 1: Primary Biochemical Screening Protocols

The initial tier focuses on quantifying the direct interaction of 7-ethyltheophylline with its primary molecular targets.

Protocol: Phosphodiesterase (PDE) Isozyme Profiling

Objective: To determine the potency (IC50) and selectivity of 7-ethyltheophylline against a panel of human recombinant PDE isozymes, with a primary focus on PDE4 as the key anti-inflammatory target.

Methodology: Fluorescence Polarization (FP) Assay

This homogeneous assay format is highly amenable to high-throughput screening. It measures the hydrolysis of a fluorescently labeled cAMP substrate (FAM-cAMP) by the PDE enzyme.[4][5][6] When the substrate is hydrolyzed, a specific binding agent can bind to the resulting FAM-AMP, causing a change in the molecule's rotation and thus an increase in fluorescence polarization.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of 7-ethyltheophylline in 100% DMSO, starting at a top concentration of 1 mM.

-

Assay Plate Preparation (384-well):

-

Dispense 2.5 µL of PDE Assay Buffer to all wells.

-

Add 25 nL of the compound dilution series to the appropriate wells.

-

Add 2.5 µL of diluted human recombinant PDE4B enzyme (final concentration determined by prior enzyme titration) to all wells except the "No Enzyme" control.

-

-

Enzyme Reaction:

-

Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme pre-incubation.

-

Initiate the reaction by adding 5 µL of 200 nM FAM-cAMP substrate solution to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Detection:

-

Stop the reaction by adding 10 µL of the IMAP Binding Agent solution.

-

Incubate for 30-60 minutes at room temperature to allow for binding equilibrium.

-

Read the plate on a suitable microplate reader (e.g., SpectraMax) capable of measuring fluorescence polarization (Excitation: 485 nm, Emission: 525-538 nm).[7]

-

-

Data Analysis:

-

Subtract the background (No Enzyme control) from all data points.

-

Normalize the data relative to the positive (DMSO vehicle) and negative (potent inhibitor, e.g., Roflumilast) controls.

-